(E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile is an organic compound that features a benzo[d]thiazole moiety and a methoxyphenyl group linked by an acrylonitrile bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile typically involves the condensation of 2-aminobenzothiazole with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via a Knoevenagel condensation mechanism, forming the acrylonitrile bridge. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new organic materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Mechanism of Action
The mechanism of action of (E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or binding to DNA.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)acetonitrile: Lacks the methoxyphenyl group, which may affect its biological activity and chemical properties.
3-(2-methoxyphenyl)acrylonitrile:
Uniqueness
(E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile is unique due to the combination of the benzo[d]thiazole and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential interactions with biological targets compared to similar compounds.
Biological Activity
(E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with appropriate aryl aldehydes under microwave-assisted conditions or conventional methods. For instance, a common synthetic route employs a condensation reaction between 2-cyanomethylbenzothiazole and an aromatic aldehyde, yielding the desired acrylonitrile derivative with significant yields and purity .
2.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound were reported to be in the low micromolar range, indicating potent antibacterial activity .
Table 1: Antimicrobial Activity Data
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.5 | 1 |
Escherichia coli | 1.0 | 2 |
2.2 Anticancer Potential
The compound has also demonstrated promising anticancer activity. In vitro studies revealed that it induces apoptosis in various cancer cell lines, including melanoma and breast cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Melanoma | 15 | Apoptosis induction |
Breast Cancer | 20 | Inhibition of PI3K/Akt pathway |
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Studies suggest that substituents on the benzothiazole ring and the methoxyphenyl group play crucial roles in enhancing its potency against microbial and cancerous cells. For example, the introduction of electron-withdrawing groups at specific positions on the benzothiazole ring has been linked to improved anticancer efficacy .
4.1 Case Study: Antimicrobial Efficacy
In a recent study, researchers evaluated the antimicrobial efficacy of several derivatives of benzothiazole, including this compound. The results indicated that this compound exhibited superior activity compared to standard antibiotics, especially in biofilm-forming strains .
4.2 Case Study: Cancer Cell Line Evaluation
Another study focused on the compound's effects on breast cancer cell lines. The researchers found that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers compared to untreated controls .
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS/c1-20-15-8-4-2-6-12(15)10-13(11-18)17-19-14-7-3-5-9-16(14)21-17/h2-10H,1H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXRBMPFEHACHG-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.